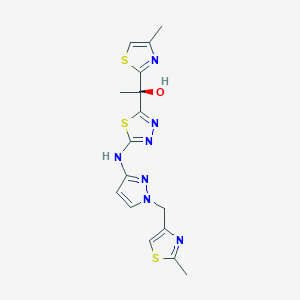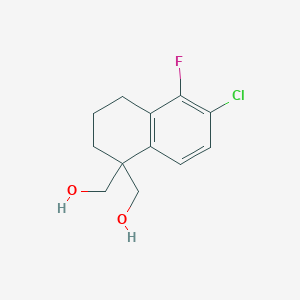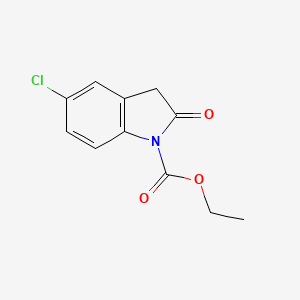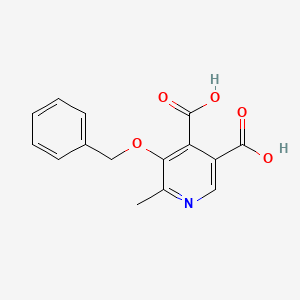![molecular formula C13H17BrFNO B13343314 {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B13343314.png)
{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential antimalarial properties and other pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The hydroxyl group at the C-7’ position is thought to play a crucial role in its activity .
類似化合物との比較
Similar Compounds
- (1-(4-Fluorobenzyl)piperidin-4-yl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol
- (1-(4-Bromobenzyl)piperidin-4-yl)methanol
Uniqueness
(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its biological activity and chemical reactivity. The combination of these substituents may enhance its selectivity and potency against specific targets compared to other similar compounds .
特性
分子式 |
C13H17BrFNO |
|---|---|
分子量 |
302.18 g/mol |
IUPAC名 |
[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H17BrFNO/c14-12-7-11(1-2-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 |
InChIキー |
KTKCIKFSUSTLML-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)

![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)

![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)




